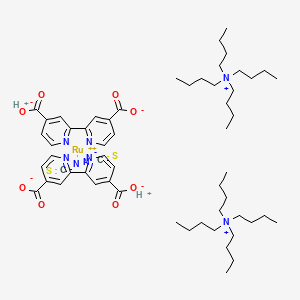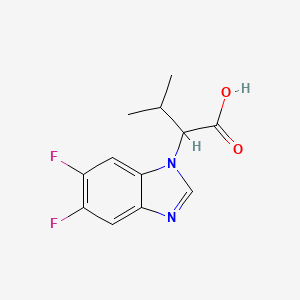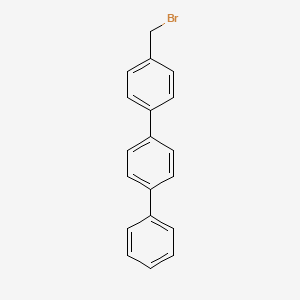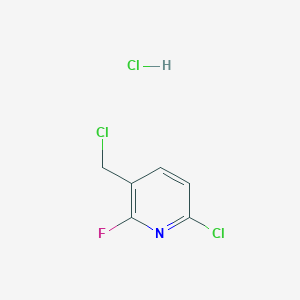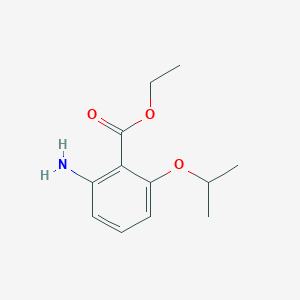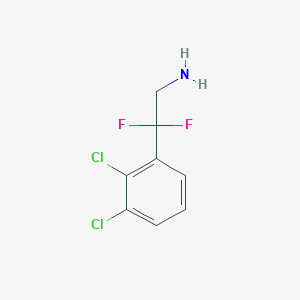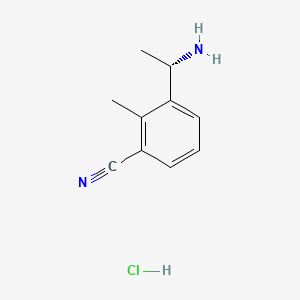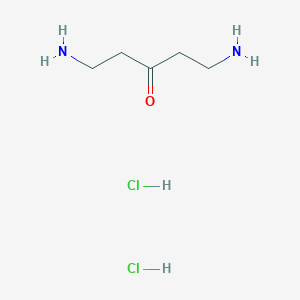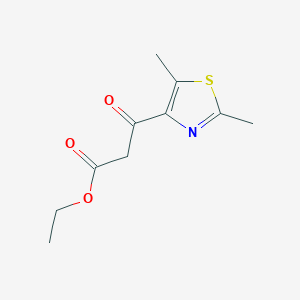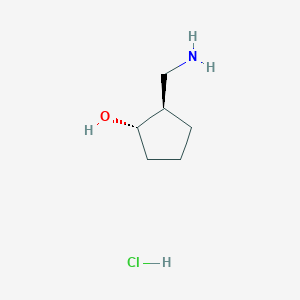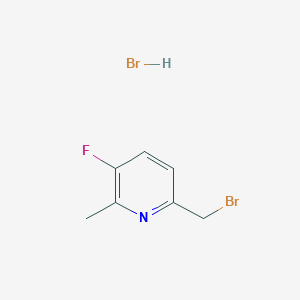![molecular formula C12H18N2O3 B13648842 [3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate](/img/structure/B13648842.png)
[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate can be achieved through multiple synthetic routes. One common method involves the condensation of 3-(aminomethyl)-6-methyl-2-oxo-4-propylpyridine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst such as pyridine and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, [3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases. Its interactions with biological receptors and enzymes can be exploited to design effective treatments.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of [3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
3-Amino-5-methylisoxazole: This compound shares a similar aminomethyl group and can undergo similar chemical reactions.
2,3-Dimethoxybenzoic acid: This compound has similar functional groups and can be used in similar synthetic applications.
Uniqueness
What sets [3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate apart is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility in synthesis and applications makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H18N2O3 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
[3-(aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate |
InChI |
InChI=1S/C12H18N2O3/c1-4-5-10-6-8(2)14(17-9(3)15)12(16)11(10)7-13/h6H,4-5,7,13H2,1-3H3 |
InChIキー |
LCKFXDWVMTUCET-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=O)N(C(=C1)C)OC(=O)C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


